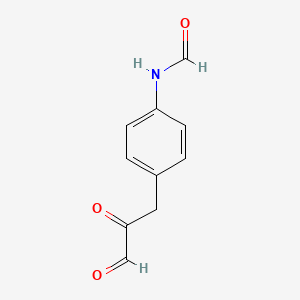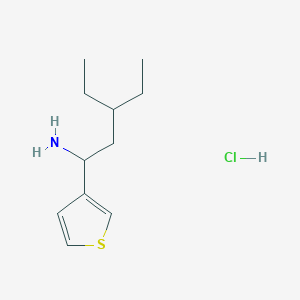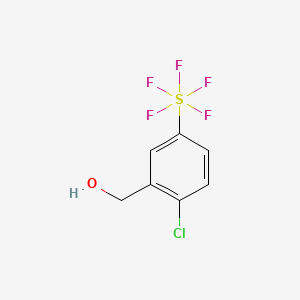![molecular formula C7H10O B1458150 Spiro[2.3]hexane-5-carbaldehyde CAS No. 1780698-50-1](/img/structure/B1458150.png)
Spiro[2.3]hexane-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[2.3]hexane-5-carbaldehyde is a chemical compound with the molecular formula C7H10O . It is a type of spirocyclic compound, which means it contains a unique structure where two rings share a single atom .
Synthesis Analysis
A visible-light-induced intramolecular [2 + 2] cycloaddition of methylenecyclopropanes (MCPs) in the presence of a polypyridyl iridium (III) catalyst has been used for the rapid construction of polysubstituted spiro [2.3] or [3.3] cyclic frameworks . This method has demonstrated a broad scope on the preparation of spirocyclic skeletons .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C7H10O . The molecular weight of this compound is 110.15 g/mol.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not specified in the search results .Scientific Research Applications
Synthesis and Chemical Behavior
Spiro[2.3]hexane-5-carbaldehyde, a compound characterized by its unique structural framework, contributes significantly to the field of organic synthesis and medicinal chemistry through its involvement in various chemical reactions and the synthesis of novel compounds.
Rearrangements and Ring Contractions : A study detailed the rearrangements involving spiro compounds, such as Spiro[3.3]hept-1-ylidene, highlighting the chemical behavior that can be extrapolated to similar spiro compounds like this compound. The study explored competitive 1,2-C atom shifts resulting in ring-contraction and ring-expansion products, underscoring the compound's utility in generating structurally diverse molecules through rearrangements (Rosenberg, Schrievers, & Brinker, 2016).
Synthesis of Amino Acids : Research has developed novel synthetic approaches to non-natural, conformationally rigid spiro-linked amino acids from substrates related to this compound. These amino acids, analogs of glutamic acid and lysine, demonstrate the compound's utility in creating biologically significant molecules (Yashin et al., 2019).
Anticancer Activity : this compound derivatives have been synthesized and evaluated for their anticancer activity. One study on spiro-quinoline compounds, which could be structurally related to spiro[2.3]hexane derivatives, highlighted their cytotoxicity against cancer cell lines, indicating potential therapeutic applications of spiro compounds in cancer treatment (Bhaskarachar et al., 2015).
Organocatalysis and Enantioselective Synthesis : The compound's framework is also pivotal in organocatalytic reactions, enabling the enantioselective construction of strained spiro[2,3]hexanes. Such methodologies are crucial for synthesizing compounds with defined stereochemistry, essential in drug development and synthesis of active pharmaceutical ingredients (Zhao et al., 2019).
Future Directions
properties
IUPAC Name |
spiro[2.3]hexane-5-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c8-5-6-3-7(4-6)1-2-7/h5-6H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVRHIHYYNIOOAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC(C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

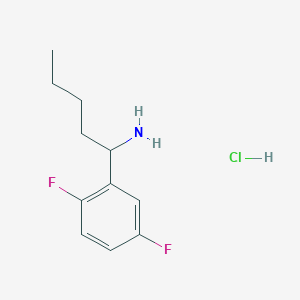
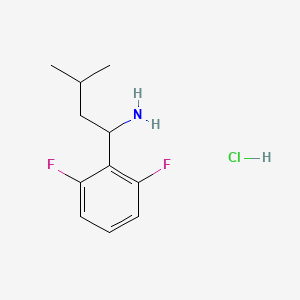
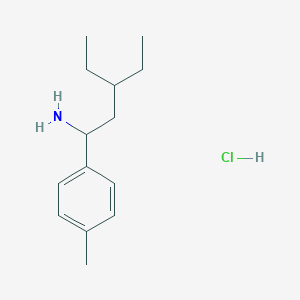
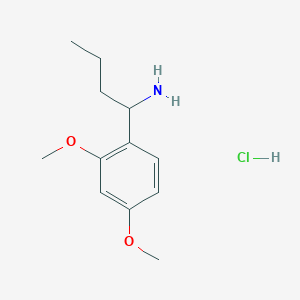
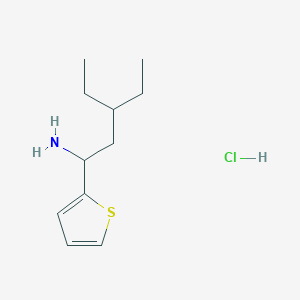
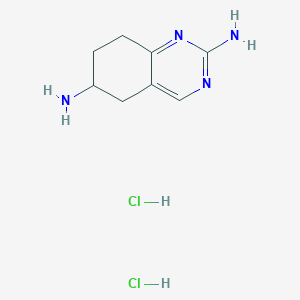
![[1-(3-Chlorobenzyl)cyclopropyl]methanamine hydrochloride](/img/structure/B1458075.png)


